
Triethyl phosphonoacetate-2-13C
Übersicht
Beschreibung
Triethyl phosphonoacetate-2-13C is a reagent for organic synthesis used in the Horner-Wadsworth-Emmons reaction (HWE) or the Horner-Emmons modification . It can be added dropwise to a sodium methoxide solution to prepare a phosphonate anion . It has an acidic proton that can easily be abstracted by a weak base .
Synthesis Analysis
Triethyl phosphonoacetate is a reagent for organic synthesis used in the Horner-Wadsworth-Emmons reaction (HWE) or the Horner-Emmons modification . It can be added dropwise to a sodium methoxide solution to prepare a phosphonate anion . It has an acidic proton that can easily be abstracted by a weak base .Molecular Structure Analysis
The linear formula of Triethyl phosphonoacetate-2-13C is (C2H5O)2P(O)13CH2CO2C2H5 . The molecular weight is 225.18 .Chemical Reactions Analysis
Triethyl phosphonoacetate-2-13C is suitable for C-C Bond Formation and Olefinations . It is used in the Horner-Wadsworth-Emmons reaction (HWE) or the Horner-Emmons modification .Physical And Chemical Properties Analysis
Triethyl phosphonoacetate-2-13C has a refractive index of n20/D 1.431 (lit.) . It has a boiling point of 142-145 °C/9 mmHg (lit.) and a density of 1.13 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis of Labeled Compounds : Triethyl phosphonoacetate-2-13C is used in the synthesis of isotopically labeled compounds for metabolic studies. For instance, it was employed in synthesizing (2,3-13C2) erucic acid (Olsen & Bukata, 1993) and 13C2-labelled 11Z-retinals, which are important for solid-state NMR investigations of rhodopsin chromophores (Mclean et al., 2011).
Creation of Bioactive Molecules : The compound is integral in the synthesis of bioactive molecules, such as in the creation of (all-E,3R,3′R)-β,β-carotene-3,3′-diol (zeaxanthin) at various carbon positions, contributing to the study of carotenoids (Khachik et al., 1995).
Chemical Transformation Studies : Its use in studying chemical transformations is highlighted in research focusing on the oxidation of triethyl α-phosphonoacrylate to various derivatives, expanding our understanding of phosphonoacetate chemistry (Levy & McKenna, 1993).
Development of Synthetic Methods : The compound is utilized in developing new synthetic methods for various chemicals, as seen in the synthesis of β-keto phosphonates from Triethyl Phosphonoacetate, demonstrating a practical approach in synthetic chemistry (Kim et al., 1996).
Application in Ionic Liquids and Polymers : Its role in the field of materials science is evident in studies like the solid-state NMR analysis of polypyrrole grown in a phosphonium ionic liquid, where it contributes to the understanding of the intercalation/de-intercalation processes in electrochemically synthesized films (Pringle et al., 2005).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-diethoxyphosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUBFICZYGKNTD-CDYZYAPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13CH2]P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583503 | |
| Record name | Ethyl (diethoxyphosphoryl)(2-~13~C)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl phosphonoacetate-2-13C | |
CAS RN |
82426-28-6 | |
| Record name | Ethyl (diethoxyphosphoryl)(2-~13~C)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

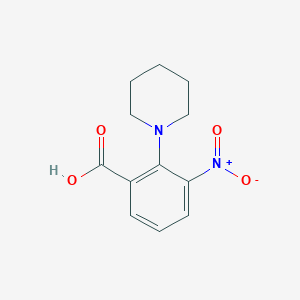
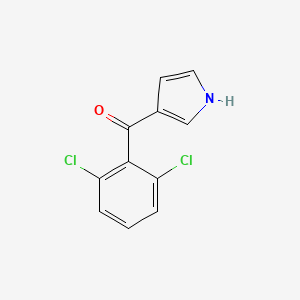
![3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1627196.png)
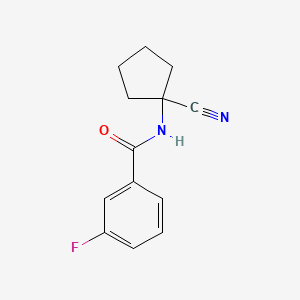
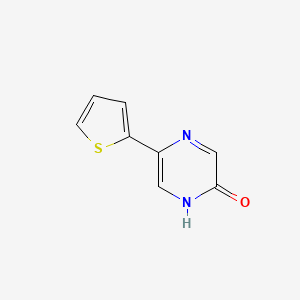

![4-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1627200.png)
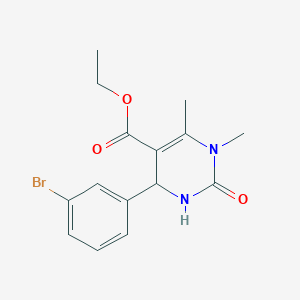
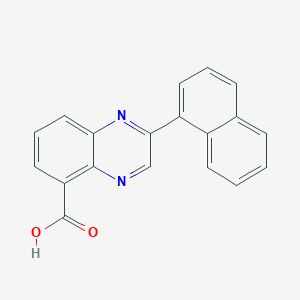
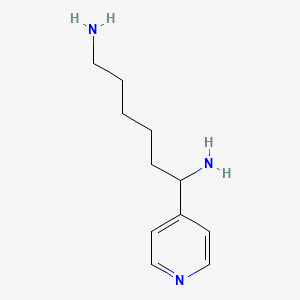
![N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine](/img/structure/B1627205.png)


